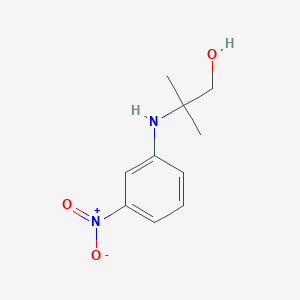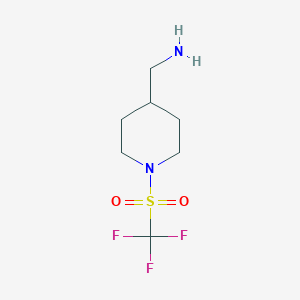
(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine
Vue d'ensemble
Description
“(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1154673-58-1 . It has a molecular weight of 246.25 . The IUPAC name for this compound is {1-[(trifluoromethyl)sulfonyl]-4-piperidinyl}methanamine .
Molecular Structure Analysis
The molecular formula of “(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine” is C7H13F3N2O2S . The InChI code for this compound is 1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-3-1-6(5-11)2-4-12/h6H,1-5,11H2 .Physical And Chemical Properties Analysis
“(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Novel Aryloxyethyl Derivatives and Antidepressant Activity
Researchers have developed novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, aiming to create "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown significant potential in signal transduction assays, specifically in ERK1/2 phosphorylation-preferring activities. The lead structure, identified through comprehensive testing, exhibited high selectivity, favorable drug-like properties, and promising pharmacokinetic profiles. Preliminary in vivo studies highlighted its potent antidepressant-like activity, suggesting a new direction in antidepressant drug development (Sniecikowska et al., 2019).
Discovery of Biased Agonists with Differential Signaling
Further exploration into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives led to the discovery of compounds with high affinity and selectivity for serotonin 5-HT1A receptors. These derivatives, particularly compounds 44 and 56, demonstrated biased agonism with distinct "signaling fingerprints." This divergence in signaling pathways has implications for developing drugs with targeted therapeutic effects and minimized side effects, offering insights into the treatment of central nervous system disorders (Sniecikowska et al., 2020).
Synthesis and Characterization of Novel Compounds
Researchers have also focused on the synthesis and characterization of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using efficient routes like polyphosphoric acid condensation. These compounds have been characterized using various spectroscopic techniques, contributing to the broader understanding of structurally similar compounds and their potential applications (Shimoga et al., 2018).
Antimicrobial Activities of Quinoline Derivatives
In another study, new quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized, showing significant antibacterial and antifungal activities. These compounds, derived from multi-step reactions, exhibit promising therapeutic potentials against pathogenic strains, underscoring the versatility of (1-trifluoromethanesulfonylpiperidin-4-yl)methanamine derivatives in antimicrobial research (Thomas et al., 2010).
Catalytic and Antitumor Activities
Further extending the scope, researchers have synthesized and investigated the catalytic and antitumor activities of various complexes based on pyrrole Schiff bases and rare earth metals. These studies explore the structural, electronic, and functional diversity achievable with (1-trifluoromethanesulfonylpiperidin-4-yl)methanamine derivatives, offering new avenues for the development of catalytic agents and anticancer drugs (Mbugua et al., 2020).
Propriétés
IUPAC Name |
[1-(trifluoromethylsulfonyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-3-1-6(5-11)2-4-12/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXPPXIZFHYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Trifluoromethanesulfonylpiperidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



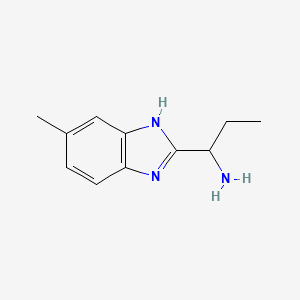
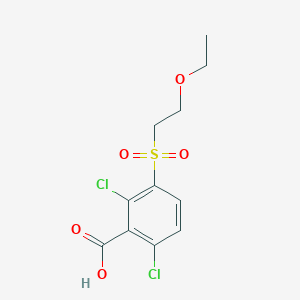
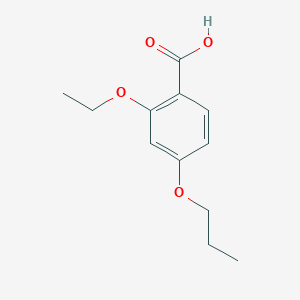
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)
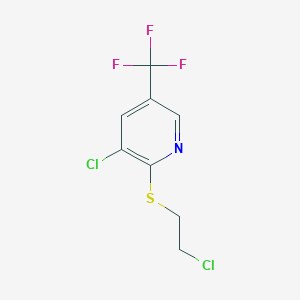
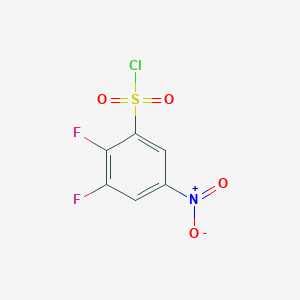
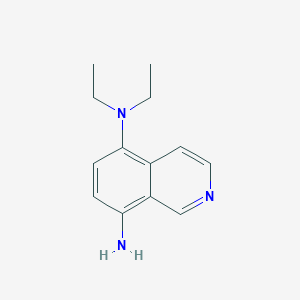
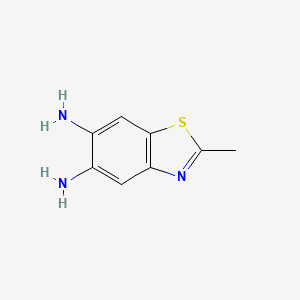
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
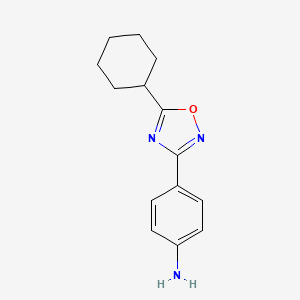
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)
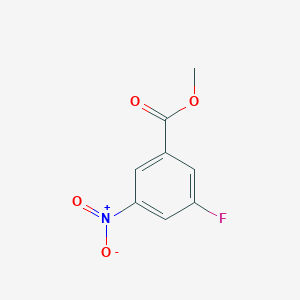
amine](/img/structure/B1418571.png)
